molecular formula C15H13NO3S B263368 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B263368
M. Wt: 287.3 g/mol
InChI Key: CMWLMCGZOFXZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. The compound has also been found to have antibacterial and antifungal properties, which could be useful in the treatment of infectious diseases. Additionally, the compound has been shown to have anti-inflammatory and antiviral effects, which could be beneficial in the treatment of inflammatory and viral diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and potency.

Future Directions

There are several future directions for research on 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to investigate the compound's mechanism of action in more detail to better understand how it exerts its effects. Another direction is to explore the compound's potential therapeutic applications in more depth, including its efficacy and safety in preclinical and clinical studies. Additionally, future research could focus on developing new derivatives of the compound with improved solubility and potency for use in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been reported in the literature. The method involves the reaction of 3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one with 2-thiopheneacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics. Additionally, the compound has been shown to have anti-inflammatory and antiviral effects, which could be beneficial in the treatment of inflammatory and viral diseases.

properties

Product Name

3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

3-hydroxy-1-methyl-3-(2-oxo-2-thiophen-3-ylethyl)indol-2-one

InChI

InChI=1S/C15H13NO3S/c1-16-12-5-3-2-4-11(12)15(19,14(16)18)8-13(17)10-6-7-20-9-10/h2-7,9,19H,8H2,1H3

InChI Key

CMWLMCGZOFXZIN-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CSC=C3)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CSC=C3)O

Origin of Product

United States

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